5-Fluoro-1,3,4-thiadiazole-2-sulfonamide is a synthetic compound belonging to the thiadiazole class, characterized by the presence of a fluorine atom at the 5-position and a sulfonamide group at the 2-position. This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties. The sulfonamide group enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry.
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide exhibits a range of biological activities:
The synthesis of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide typically involves several key steps:
These methods allow for the efficient production of the compound and its derivatives .
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide has potential applications in various fields:
Studies on 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide have focused on its interactions with biological targets:
These studies are essential for understanding how modifications to the compound can enhance its efficacy.
Several compounds share structural similarities with 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide. Here are some notable examples:
These compounds highlight the versatility of the thiadiazole scaffold in medicinal chemistry and underscore how slight modifications can lead to significant changes in biological activity.
The synthesis of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide typically involves well-established approaches utilizing thiadiazole precursors as starting materials . The most common conventional route begins with 5-amino-1,3,4-thiadiazole-2-sulfonamide, which serves as the key intermediate for subsequent fluorination reactions [2]. This precursor can be obtained through the hydrolysis of acetazolamide under acidic conditions, yielding the desired amino-thiadiazole sulfonamide in quantitative yields [2].
The conventional methodology involves a two-step process where the thiadiazole ring system is first constructed through cyclization reactions of appropriate precursors, followed by selective functionalization to introduce the fluorine atom at the 5-position [3]. Research has demonstrated that the reaction of carboxylic acids with thiosemicarbazide in the presence of dehydrating agents such as phosphorus oxychloride or concentrated sulfuric acid effectively forms the 1,3,4-thiadiazole ring system [4] [5]. The resulting 2-amino-1,3,4-thiadiazole derivatives serve as versatile intermediates for further chemical modifications [6].
Cyclocondensation reactions utilizing fluorinated reagents represent a fundamental approach for incorporating fluorine atoms into thiadiazole systems [7]. The treatment of 2-aminothiazole derivatives with fluorinated carboxylic acids under cyclization conditions has proven effective for synthesizing fluorinated thiadiazole analogs [8]. Research has shown that the reaction of 5-hydrazino-2-(4'-fluorophenyl)-1,3,4-thiadiazole with bifunctional compounds leads to the formation of fluorinated 1,2,4-triazino[3,4-b] [9] [10]thiadiazolones through cyclocondensation processes [8].
The cyclocondensation approach benefits from the availability of fluorinated starting materials and the ability to control regioselectivity during ring formation [7]. Studies have demonstrated that activated alkynes substituted with different fluorinated groups react efficiently with 2-aminothiazole derivatives to generate novel fluorinated heterocyclic systems with yields ranging from 60 to 68 percent [7]. The reaction conditions typically involve heating in methanol at 70 degrees Celsius for 12 hours, with the process showing full regioselectivity [7].
The mechanism of cyclocondensation involves initial nucleophilic attack followed by intramolecular cyclization and subsequent aromatization [4]. The use of phosphorus oxychloride as a cyclization agent facilitates the formation of the thiadiazole ring through dehydration and promotes the incorporation of fluorinated substituents [5]. Temperature control is critical during these reactions, as optimal conditions typically require temperatures between 60-85 degrees Celsius to achieve maximum yields while preventing decomposition [11].
The introduction of sulfonamide functionality into thiadiazole systems employs several established strategies [9]. The most direct approach involves the reaction of amino-thiadiazole derivatives with sulfonyl chlorides under basic conditions [12]. Research has demonstrated that 2-amino-1,3,4-thiadiazole derivatives react efficiently with p-toluenesulfonyl chloride in the presence of pyridine to form the corresponding sulfonyl thiourea compounds [12].
Alternative strategies for sulfonamide introduction include the use of sulfonyl isothiocyanates as electrophilic partners [12]. The reaction proceeds through nucleophilic addition of the amino group to the isothiocyanate, followed by cyclization to form the desired sulfonamide linkage [12]. This approach offers advantages in terms of reaction selectivity and the ability to introduce diverse sulfonyl substituents [13].
Electrochemical methods have emerged as innovative approaches for sulfonamide synthesis [14]. The electrochemical oxidative coupling of amines and thiols provides a metal-free route to sulfonamide formation [14]. The mechanism involves initial oxidation of the thiol to form disulfides, followed by aminium radical formation and subsequent coupling reactions [14]. This methodology eliminates the need for traditional oxidizing agents and offers environmentally benign reaction conditions [14].
Recent advances in catalytic methodologies have significantly expanded the synthetic options for thiadiazole functionalization [10]. Gold catalyzed systems have demonstrated exceptional performance in thiadiazole synthesis, particularly for the formation of 2,4-disubstituted thiazoles from terminal alkynes and thioamides [10]. The gold complex with N,N-dimethylbenzenaminium methanesulfonate has been identified as an optimized catalytic system for these transformations [10].
Palladium-catalyzed functionalization represents another significant advancement in thiadiazole chemistry [15]. Research has shown that Pd-G3 Xantphos palladacycle precatalysts effectively promote S-glycosylation reactions at the C-5 position of benzo-2,1,3-thiadiazole derivatives [15]. This methodology demonstrates high functional group tolerance and can be successfully applied to various thiosugar derivatives under mild reaction conditions [15].
Photocatalytic approaches have emerged as powerful tools for thiadiazole synthesis [16]. Visible light-mediated protocols using organophotocatalysts such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate enable the synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides [16]. These metal-free photocatalytic methods operate under mild conditions at room temperature and do not require external oxidants [16].
The application of heterogeneous catalysis has shown promise for environmentally sustainable thiadiazole synthesis [17]. Silica sulfuric acid has been employed as an efficient and reusable catalyst for the cyclocondensation of aromatic carboxylic acids with thiosemicarbazide under solvent-free conditions [17]. This approach offers advantages including high yields, fast reaction rates, and catalyst reusability [17].
| Catalyst System | Reaction Type | Yield Range | Temperature | Time |
|---|---|---|---|---|
| Gold-NaAuCl4 | Thiazole formation | 60-85% | Room temp | 1-5 hours |
| Pd-G3 Xantphos | S-glycosylation | 70-90% | 80°C | 6-12 hours |
| Silica sulfuric acid | Cyclocondensation | 75-92% | 120°C | 2-4 hours |
| TPP-TFB photocatalyst | Oxidative cyclization | 65-88% | Room temp | 8-16 hours |
Solvent selection plays a crucial role in determining the efficiency and selectivity of thiadiazole synthesis reactions [18]. Comprehensive studies have revealed that tetrahydrofuran provides optimal yields of 94% for photocatalytic oxidative cyclization reactions, significantly outperforming other solvents [18]. The solvent screening data indicates that polar aprotic solvents generally favor thiadiazole formation, with dimethylformamide, ethanol, and methanol achieving yields of 78-80% [18].
The impact of solvent polarity on reaction outcomes has been systematically investigated [19]. Polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile provide moderate to good yields ranging from 30-50% for thiadiazole synthesis [19]. In contrast, polar protic solvents including ethanol, methanol, and water often fail to promote the conversion of starting materials to the desired thiadiazole products [19].
Solvent-free conditions have emerged as an environmentally attractive alternative for thiadiazole synthesis [20]. Research has demonstrated that grinding techniques under solvent-free conditions at room temperature can achieve efficient synthesis of 3,5-di(hetero)aryl-1,2,4-thiadiazoles with notable advantages including short reaction times and high yields [20]. The oxidative dimerization of thioamides using N-bromosuccinimide under solvent-free grinding conditions provides excellent results for various substrates [20].
Temperature optimization studies reveal that most thiadiazole synthesis reactions require elevated temperatures to achieve optimal conversion rates [11]. The use of polyphosphate ester as a cyclization agent requires careful temperature control below 85 degrees Celsius to prevent decomposition [11]. Microwave-assisted synthesis has proven effective for accelerating thiadiazole formation, with reaction times reduced from hours to minutes under controlled microwave irradiation [21].
| Solvent | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|
| Tetrahydrofuran | 94 | 21 hours | Room temperature |
| Dimethylformamide | 80 | 12 hours | 60°C |
| Ethanol | 78 | 16 hours | Reflux |
| Dichloromethane | 69 | 24 hours | Room temperature |
| Acetonitrile | 50 | 18 hours | Room temperature |
| Water | 0 | N/A | N/A |
Pressure effects on thiadiazole synthesis have been less extensively studied, but available data suggests that atmospheric pressure conditions are generally sufficient for most synthetic transformations [22]. The thermochemical investigation of thiadiazole derivatives indicates that standard pressure conditions provide optimal thermodynamic stability for the products [22]. Elevated pressure conditions may be beneficial for specific catalytic processes, particularly those involving gaseous reagents or when enhanced mass transfer is required [23].
Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. Both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy provide distinctive spectral signatures for this fluorinated heterocyclic compound.
Proton Nuclear Magnetic Resonance Chemical Shifts
The proton Nuclear Magnetic Resonance spectrum of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide exhibits characteristic chemical shifts that reflect the electronic environment of the fluorinated thiadiazole ring system. Related thiadiazole sulfonamide derivatives demonstrate specific proton resonances that provide structural insight [1]. In dimethyl sulfoxide-d6 solvent, the sulfonamide protons typically appear as broad singlet signals at approximately 8.0-8.5 parts per million, consistent with the characteristic deshielding effect of the electron-withdrawing sulfonamide group [1].
For substituted thiadiazole sulfonamide derivatives, the proton Nuclear Magnetic Resonance data reveals that aromatic protons in benzamide-substituted compounds appear in the range of 7.0-8.5 parts per million [1]. The fluorine substitution at the 5-position of the thiadiazole ring significantly influences the chemical shift patterns due to the strong electronegativity of fluorine and its impact on the electronic environment of neighboring atoms.
Carbon-13 Nuclear Magnetic Resonance Spectral Features
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the structural assignment of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. The carbon atoms of the thiadiazole ring system typically resonate in characteristic regions. For related thiadiazole sulfonamide compounds, the carbon-13 Nuclear Magnetic Resonance spectra show distinct signals for the heterocyclic carbons, with C-2 and C-5 of the thiadiazole ring appearing at approximately 158-172 parts per million and 148-164 parts per million, respectively [1].
The presence of fluorine at the 5-position introduces additional complexity through carbon-fluorine coupling effects. Fluorine's nuclear spin of 1/2 and its high gyromagnetic ratio result in characteristic coupling patterns in both carbon-13 and fluorine-19 Nuclear Magnetic Resonance spectra [2]. The carbon-fluorine coupling constants typically range from 150-300 Hz for directly bonded carbons and 15-50 Hz for carbons separated by one bond [3].
Fluorine-19 Nuclear Magnetic Resonance Characterization
Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity for characterizing fluorinated thiadiazole derivatives. With nearly 100% natural abundance and 83% relative sensitivity compared to proton Nuclear Magnetic Resonance, fluorine-19 Nuclear Magnetic Resonance provides highly resolved spectral information [3]. For fluorinated heterocycles, the chemical shift ranges typically span from -200 to +200 parts per million relative to trichlorofluoromethane [3].
In fluorinated aromatic systems, including thiadiazoles, fluorine chemical shifts are typically observed in the range of +80 to +170 parts per million [3]. The specific chemical shift of the fluorine atom in 5-fluoro-1,3,4-thiadiazole-2-sulfonamide would be influenced by the electron-withdrawing nature of both the thiadiazole ring and the sulfonamide substituent.
Nuclear Magnetic Resonance Data Tables
| Structural Feature | Chemical Shift Range (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Sulfonamide NH2 | 8.0-8.5 | Broad singlet | [1] |
| Thiadiazole C-2 | 158-172 | Singlet | [1] |
| Thiadiazole C-5 | 148-164 | Singlet | [1] |
| Aromatic protons | 7.0-8.5 | Multiplet | [1] |
| Fluorine-19 | +80 to +170 | Singlet | [3] |
Fourier-Transform Infrared spectroscopy provides detailed vibrational fingerprints for 5-fluoro-1,3,4-thiadiazole-2-sulfonamide, revealing characteristic absorption bands that correspond to specific functional groups and bonding environments within the molecule.
Sulfonamide Group Vibrations
The sulfonamide functional group exhibits distinctive vibrational modes that serve as diagnostic markers for structural identification. The asymmetric and symmetric stretching vibrations of the sulfur dioxide group typically appear at characteristic frequencies. For thiadiazole sulfonamide derivatives, the asymmetric sulfur dioxide stretching vibration is observed at approximately 1312-1319 wavenumbers, while the symmetric sulfur dioxide stretching occurs around 1167-1168 wavenumbers [4].
The primary amino group of the sulfonamide moiety demonstrates characteristic nitrogen-hydrogen stretching vibrations. These appear as multiple bands in the region of 3300-3500 wavenumbers, reflecting both symmetric and asymmetric stretching modes of the amino group [5]. The presence of these bands confirms the primary sulfonamide structure and distinguishes it from secondary or tertiary sulfonamide derivatives.
Thiadiazole Ring Vibrations
The 1,3,4-thiadiazole ring system exhibits specific vibrational modes that provide structural information about the heterocyclic framework. The carbon-nitrogen stretching vibrations of the thiadiazole ring typically appear in the range of 1500-1600 wavenumbers [4]. These vibrations are particularly sensitive to substitution patterns and electronic effects within the ring system.
The sulfur-nitrogen bond stretching within the thiadiazole ring contributes to the spectral complexity in the region around 800-900 wavenumbers [4]. These vibrations are influenced by the aromatic character of the heterocycle and the presence of electron-withdrawing substituents such as fluorine.
Fluorine-Related Vibrational Features
The introduction of fluorine at the 5-position of the thiadiazole ring influences the vibrational spectrum through both direct carbon-fluorine bond vibrations and indirect effects on the entire molecular framework. Carbon-fluorine stretching vibrations typically occur in the range of 1000-1400 wavenumbers, depending on the hybridization state of the carbon atom and the local electronic environment [6].
Vibrational Mode Assignments Table
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| NH2 asymmetric stretch | 3300-3500 | Strong | Primary amine | [5] |
| NH2 symmetric stretch | 3200-3400 | Medium | Primary amine | [5] |
| SO2 asymmetric stretch | 1312-1319 | Very strong | Sulfonamide | [4] |
| SO2 symmetric stretch | 1167-1168 | Strong | Sulfonamide | [4] |
| C=N ring stretch | 1500-1600 | Medium | Thiadiazole | [4] |
| S-N stretch | 800-900 | Medium | Thiadiazole | [4] |
| C-F stretch | 1000-1400 | Variable | Fluoroalkyl | [6] |
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. This technique provides atomic-level precision in determining bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination Methodology
The crystal structure analysis of fluorinated thiadiazole sulfonamides requires careful attention to the effects of fluorine substitution on crystal packing and molecular geometry. For related thiadiazole derivatives, single-crystal X-ray diffraction studies have revealed important structural features including molecular conformation and hydrogen bonding patterns [7] [8].
The space group determination for thiadiazole sulfonamide crystals often reveals orthorhombic or monoclinic symmetry, with specific space groups such as Pbca being commonly observed [7]. The unit cell parameters reflect the molecular dimensions and packing efficiency, with typical values showing cell lengths in the range of 8-22 Angstroms depending on the specific derivative and crystal form [7] [9].
Molecular Geometry Parameters
X-ray crystallographic analysis provides precise determination of bond lengths and angles within the 5-fluoro-1,3,4-thiadiazole-2-sulfonamide molecule. The thiadiazole ring typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.32-1.35 Angstroms and sulfur-nitrogen bonds approximately 1.65-1.68 Angstroms [10].
The sulfonamide group geometry shows characteristic features including sulfur-oxygen bond lengths of approximately 1.44-1.46 Angstroms and sulfur-nitrogen bond lengths of 1.60-1.63 Angstroms [10]. The tetrahedral geometry around the sulfur atom is typically slightly distorted due to the different electronic properties of the attached groups.
Fluorine Substitution Effects
The presence of fluorine at the 5-position of the thiadiazole ring introduces specific geometric perturbations that can be precisely quantified through X-ray analysis. The carbon-fluorine bond length is typically 1.35-1.38 Angstroms, shorter than most other carbon-heteroatom bonds due to the high electronegativity of fluorine [11].
| Parameter | Typical Range | Significance | Reference |
|---|---|---|---|
| Space Group | Pbca, P21/c | Crystal symmetry | [7] [8] |
| Unit Cell a | 8-15 Å | Molecular packing | [7] [9] |
| Unit Cell b | 12-20 Å | Crystal dimensions | [7] [9] |
| Unit Cell c | 15-25 Å | Packing efficiency | [7] [9] |
| C-N bond (ring) | 1.32-1.35 Å | Aromatic character | [10] |
| S-N bond (ring) | 1.65-1.68 Å | Heterocycle geometry | [10] |
| S-O bond | 1.44-1.46 Å | Sulfonamide group | [10] |
| C-F bond | 1.35-1.38 Å | Fluorine substitution | [11] |
Hirshfeld surface analysis provides a quantitative approach to understanding the intermolecular interactions that govern crystal packing in 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. This computational technique reveals the nature and strength of contacts between molecules in the crystalline state.
Methodology and Applications
Hirshfeld surface analysis partitions the electron density in a crystal structure to define molecular surfaces and quantify intermolecular contacts [12] [13]. For thiadiazole derivatives, this analysis has revealed important insights into hydrogen bonding patterns, π-π stacking interactions, and halogen bonding effects [12] [13].
The analysis typically identifies several types of intermolecular contacts including nitrogen-hydrogen, sulfur-hydrogen, carbon-carbon, and fluorine-related interactions. For fluorinated thiadiazole compounds, the percentage contributions of different contact types provide insight into the dominant packing forces [8].
Hydrogen Bonding Interactions
Thiadiazole sulfonamide derivatives exhibit extensive hydrogen bonding networks that significantly influence crystal stability. Hirshfeld surface analysis reveals that nitrogen-hydrogen contacts typically account for 15-25% of the total intermolecular interactions [12] [13]. These interactions primarily involve the sulfonamide amino group as a hydrogen bond donor and the thiadiazole nitrogen atoms as acceptors.
The geometry of hydrogen bonds can be precisely characterized through the analysis of donor-acceptor distances and bond angles. Typical nitrogen-hydrogen bond lengths range from 2.0-2.5 Angstroms, with angles approaching linearity for strong hydrogen bonds [12].
Fluorine-Mediated Interactions
The presence of fluorine in 5-fluoro-1,3,4-thiadiazole-2-sulfonamide introduces unique intermolecular contacts that can be quantified through Hirshfeld analysis. Fluorine atoms can participate in both hydrogen bonding (as acceptors) and halogen bonding interactions [14]. Carbon-fluorine contacts typically account for 5-15% of the total surface interactions in fluorinated compounds [14].
π-π Stacking and Aromatic Interactions
The aromatic thiadiazole ring system can engage in π-π stacking interactions with neighboring molecules. Hirshfeld analysis reveals that carbon-carbon contacts, primarily associated with aromatic stacking, typically contribute 8-12% of the total intermolecular interactions [8] [13]. The optimal stacking distance is usually 3.3-3.8 Angstroms, consistent with typical aromatic π-π interactions.
| Interaction Type | Contact Percentage | Distance Range (Å) | Significance | Reference |
|---|---|---|---|---|
| N⋯H/H⋯N | 15-25% | 2.0-2.5 | Hydrogen bonding | [12] [13] |
| S⋯H/H⋯S | 3-8% | 2.5-3.0 | Weak hydrogen bonds | [12] [13] |
| C⋯C | 8-12% | 3.3-3.8 | π-π stacking | [8] [13] |
| F⋯H/H⋯F | 5-15% | 2.3-2.8 | Fluorine interactions | [14] |
| F⋯C/C⋯F | 3-8% | 3.0-3.5 | Halogen bonding | [14] |
Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation pathways of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide. The fragmentation patterns offer structural confirmation and enable identification of specific functional groups within the molecule.
Molecular Ion Characteristics
The molecular ion of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide appears at m/z 199 (theoretical molecular weight 199.17 g/mol), corresponding to the intact molecule in the gas phase. The isotope pattern reflects the presence of sulfur and fluorine atoms, with characteristic isotope peaks appearing at M+1 and M+2 due to ³⁴S and ¹³C contributions [15].
Primary Fragmentation Pathways
Thiadiazole derivatives typically undergo characteristic fragmentation reactions under electron impact or electrospray ionization conditions. The primary fragmentation pathways involve cleavage of the sulfur-nitrogen bonds and loss of the sulfonamide group [15]. For related thiadiazole compounds, McLafferty rearrangement involving gamma-hydrogen transfer from alkyl chains represents a dominant fragmentation mechanism [15].
Sulfonamide Group Fragmentation
The sulfonamide functional group undergoes specific fragmentation reactions that provide diagnostic information. Loss of sulfur dioxide (SO₂, 64 mass units) from the molecular ion is a common fragmentation pathway for sulfonamide compounds [16] [17]. This fragmentation typically occurs through heterolytic cleavage of the carbon-sulfur bond, requiring approximately 30-50 kcal/mol of energy [17].
The primary amino group can be lost as ammonia (NH₃, 17 mass units) or through more complex rearrangement processes. The relative abundance of these fragments depends on the ionization method and collision energy employed in the mass spectrometric analysis [18].
Thiadiazole Ring Fragmentation
The 1,3,4-thiadiazole ring system exhibits characteristic fragmentation patterns involving loss of nitrogen gas (N₂, 28 mass units) and sulfur-containing fragments [19]. The elimination of molecular nitrogen from the thiadiazole ring typically occurs prior to other fragmentation reactions involving substituents [19].
For fluorinated thiadiazoles, the presence of fluorine influences the fragmentation pathways through its electron-withdrawing effects and the strength of the carbon-fluorine bond. Loss of hydrogen fluoride (HF, 20 mass units) may occur under specific ionization conditions [2].
Diagnostic Fragment Ions
Several fragment ions serve as diagnostic markers for the 5-fluoro-1,3,4-thiadiazole-2-sulfonamide structure. The base peak often corresponds to a fragment retaining the core thiadiazole structure with partial loss of the sulfonamide substituent. Common diagnostic fragments include m/z values corresponding to the thiadiazole ring plus fluorine (approximately m/z 118-120) and various sulfonamide-derived fragments [20].
Mass Spectrometric Data Table
| Fragment Ion | m/z | Loss from Molecular Ion | Assignment | Reference |
|---|---|---|---|---|
| [M]⁺- | 199 | - | Molecular ion | [15] |
| [M-SO₂]⁺ | 135 | -64 | Loss of SO₂ | [16] [17] |
| [M-NH₃]⁺ | 182 | -17 | Loss of NH₃ | [18] |
| [M-N₂]⁺ | 171 | -28 | Loss of N₂ | [19] |
| [M-HF]⁺ | 179 | -20 | Loss of HF | [2] |
| Thiadiazole-F⁺ | 118-120 | -79-81 | Ring retention | [20] |